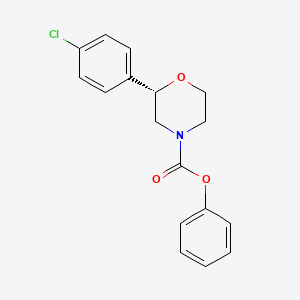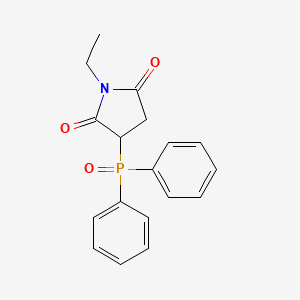
3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione is an organic compound that features a pyrrolidine ring substituted with a diphenylphosphoryl group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione typically involves the phosphorylation of a pyrrolidine derivative. One common method includes the reaction of a pyrrolidine-2,5-dione with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the diphenylphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione has several applications in scientific research:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can form strong interactions with active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphoryl azide: Used as a reagent in organic synthesis with similar reactivity.
Diphenylphosphine oxide: Shares the diphenylphosphoryl group but differs in its overall structure and reactivity.
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Uniqueness
3-(Diphenylphosphoryl)-1-ethylpyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine ring and a diphenylphosphoryl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
922729-80-4 |
|---|---|
Molekularformel |
C18H18NO3P |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
3-diphenylphosphoryl-1-ethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H18NO3P/c1-2-19-17(20)13-16(18(19)21)23(22,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 |
InChI-Schlüssel |
BEQQTJHXVFJMKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)CC(C1=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)
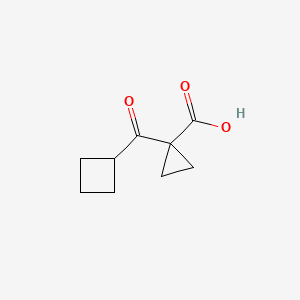
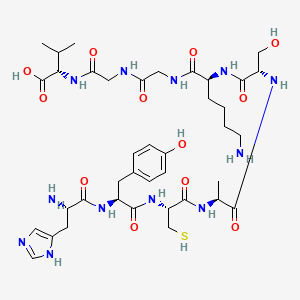

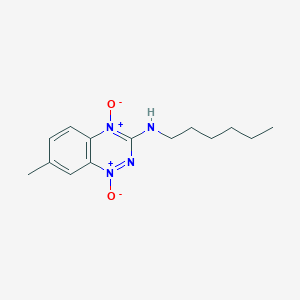


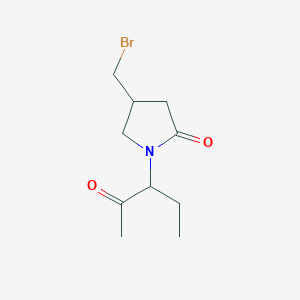
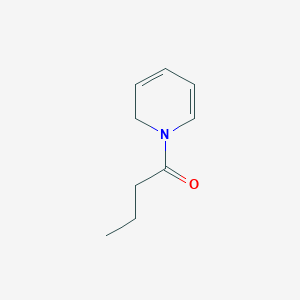
![Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate](/img/structure/B14185639.png)
